molecular formula C36H68Br2O3 B14492979 2-Bromooctadecanoic anhydride CAS No. 63620-70-2

2-Bromooctadecanoic anhydride

Cat. No.: B14492979
CAS No.: 63620-70-2
M. Wt: 708.7 g/mol
InChI Key: VPBVTBGGBWLBGW-UHFFFAOYSA-N
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Description

2-Bromooctadecanoic anhydride is a chemical compound derived from octadecanoic acid, where a bromine atom is substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromooctadecanoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with the sodium salt of a carboxylic acid. For instance, the reaction of 2-bromooctadecanoyl chloride with sodium octadecanoate can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Bromooctadecanoic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromooctadecanoic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromooctadecanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group is removed from the anhydride, and the nucleophile loses a hydrogen atom . This mechanism is crucial in its role as an inhibitor of fatty acid oxidation and CPT I .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its bromine substitution, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its ability to inhibit specific enzymes involved in fatty acid metabolism .

Properties

CAS No.

63620-70-2

Molecular Formula

C36H68Br2O3

Molecular Weight

708.7 g/mol

IUPAC Name

2-bromooctadecanoyl 2-bromooctadecanoate

InChI

InChI=1S/C36H68Br2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(37)35(39)41-36(40)34(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3

InChI Key

VPBVTBGGBWLBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC(=O)C(CCCCCCCCCCCCCCCC)Br)Br

Origin of Product

United States

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